N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S/c1-29-16-5-7-17(8-6-16)33(27,28)12-2-3-20(26)23-22-25-24-21(32-22)14-15-4-9-18-19(13-15)31-11-10-30-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXJALTXDCCSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its diverse biological activities.
- 1,3,4-Oxadiazole ring : Associated with significant bioactivity including anticancer and antimicrobial effects.
- Sulfonamide group : Often enhances pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | Not specified in available data |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
-
Mechanism of Action :
- The oxadiazole moiety is known to interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can effectively halt the proliferation of cancer cells. For instance, compounds derived from oxadiazole have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
- Antibacterial Effects :
- Mechanism of Action :
Comparative Biological Activity Table
| Activity Type | Activity Level | Target Pathogen/Cancer Type |
|---|---|---|
| Anticancer | High | Various cancer cell lines |
| Antibacterial | Moderate to High | Gram-positive bacteria |
| Antifungal | Moderate | Various fungal strains |
| Antioxidant | Moderate | Cellular oxidative stress models |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, and biological activities.
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Findings :
- Unlike biphenyl-substituted oxadiazoles (), the dihydrobenzo[1,4]dioxin group may reduce steric hindrance, favoring interactions with flat enzyme pockets .
Sulfonamide-Containing Analogues
Key Findings :
- Compared to dual sulfonamides (), the single sulfonyl group in the target compound may reduce off-target interactions while retaining efficacy .
Thiadiazole vs. Oxadiazole Derivatives
Key Findings :
- The oxadiazole core in the target compound likely offers superior metabolic stability compared to thiadiazoles (), which are more prone to oxidative degradation .
Butanamide Derivatives with Varied Substituents
Key Findings :
- The dihydrobenzo[1,4]dioxin-methyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the polar trimethoxyphenyl group in , which may limit membrane permeability .
Table 1: Comparative Overview of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
